5-Fluoro-2-methoxybenzenesulfonyl chloride

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

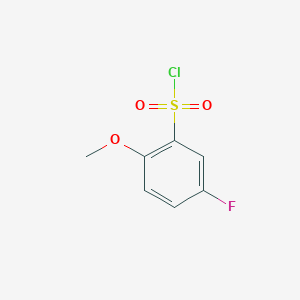

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 5-fluoro-2-methoxybenzenesulfonyl chloride. This naming convention precisely reflects the positional relationships of the substituents on the benzene ring, where the fluoro group occupies the 5-position and the methoxy group is located at the 2-position relative to the sulfonyl chloride functionality. The structural representation demonstrates a benzene ring bearing three distinct functional groups arranged in a specific spatial configuration that determines the compound's chemical properties and reactivity patterns.

The molecular structure can be represented through multiple chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is documented as COC1=C(C=C(C=C1)F)S(=O)(=O)Cl. This notation provides a linear representation of the three-dimensional molecular structure, indicating the connectivity between atoms and the presence of the sulfonyl group with its characteristic double-bonded oxygen atoms. The International Chemical Identifier for this compound is InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3, which offers a standardized method for describing the molecular structure in a machine-readable format.

The International Chemical Identifier Key, which serves as a shortened version of the International Chemical Identifier, is documented as LUEBMKPHZDSPFH-UHFFFAOYSA-N. This 27-character identifier provides a unique fingerprint for the compound that facilitates database searches and chemical informatics applications. The structural formula reveals the compound's molecular architecture, with the benzene ring serving as the central scaffold upon which the various functional groups are positioned according to specific substitution patterns.

Chemical Abstracts Service Registry Numbers and Synonyms

Molecular Formula versus Common Naming Conventions

The molecular formula C7H6ClFO3S provides a concise representation of the atomic composition of this compound. This formula indicates the presence of seven carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, three oxygen atoms, and one sulfur atom. The molecular weight corresponding to this formula is calculated as 224.64 grams per mole, which serves as a fundamental physical property for analytical and preparative applications.

The relationship between the molecular formula and the systematic naming conventions reveals important structural insights. The C7 carbon framework corresponds to the benzene ring plus the methoxy carbon substituent. The presence of both chlorine and fluorine atoms in the molecular formula directly correlates with the sulfonyl chloride functionality and the fluoro substituent identified in the systematic name. The three oxygen atoms account for the methoxy group oxygen and the two oxygen atoms associated with the sulfonyl functionality, as indicated by the S(=O)(=O) notation in structural representations.

Common naming conventions for this compound family often emphasize different structural features depending on the context of use. In synthetic chemistry applications, the compound may be referred to by names that highlight its functional group reactivity, such as emphasizing the sulfonyl chloride moiety as the primary reactive center. Alternative naming approaches may prioritize the substitution pattern on the benzene ring, particularly when discussing structure-activity relationships or systematic variations within related compound series.

The systematic nomenclature advantages become apparent when comparing this compound with structural analogs. Related compounds such as 2-chloro-5-methoxybenzenesulfonyl chloride and 5-bromo-2-methoxybenzenesulfonyl chloride demonstrate how the systematic naming convention facilitates clear differentiation between closely related structures. The positional numbering system inherent in International Union of Pure and Applied Chemistry nomenclature ensures that structural variations are precisely communicated, preventing confusion that might arise from less systematic naming approaches.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6ClFO3S | |

| Molecular Weight | 224.64 g/mol | |

| Boiling Point | 309.8°C at 760 mmHg | |

| Density | 1.455 g/cm³ | |

| LogP | 2.84260 |

Structure

2D Structure

属性

IUPAC Name |

5-fluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(9)4-7(6)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEBMKPHZDSPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382643 | |

| Record name | 5-fluoro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67475-56-3 | |

| Record name | 5-fluoro-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The most documented and industrially viable preparation method involves a sequence of reactions starting from para-fluorophenol. The key steps include:

- Bromination of para-fluorophenol

- Sulfonation to introduce the sulfonyl group

- Methylation of the phenolic hydroxyl to form the methoxy group

- Reductive debromination to remove the bromine substituent

- Chlorination to convert the sulfonic acid derivative into the sulfonyl chloride

This route is characterized by relatively mild conditions, high yields, and suitability for scale-up.

Detailed Stepwise Preparation Method

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| a) | Bromination | para-Fluorophenol | Liquid bromine or N-bromosuccinimide in acetic acid | 2-bromo-5-fluorophenol (Compound III) | Bromination occurs selectively; liquid bromine preferred for industrial use |

| b) | Sulfonation | Compound III | Chlorosulfonic acid (preferred), sulfuric acid, oleum | 2-bromo-5-fluorobenzenesulfonic acid (Compound IV) | Sulfonation introduces sulfonic acid group at para position relative to bromine |

| c) | Methylation (Methyl etherification) | Compound IV | Methyl trifluoromethanesulfonate (preferred), dimethyl sulfate, methyl p-toluenesulfonate | 2-bromo-5-fluoro-2-methoxybenzenesulfonic acid (Compound V) | Methylation converts phenol to methoxy group, enhancing stability and reactivity |

| d) | Reductive Debromination | Compound V | Pd/C catalyst or nickel catalyst, hydrogen gas, aqueous KOH | 5-fluoro-2-methoxybenzenesulfonic acid (Compound VI) | Removes bromine substituent selectively without affecting other groups |

| e) | Chlorination | Compound VI | Thionyl chloride (preferred), phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, sulfuryl chloride | 5-Fluoro-2-methoxybenzenesulfonyl chloride (Final product) | Converts sulfonic acid to sulfonyl chloride, the reactive electrophilic group |

Experimental Highlights and Conditions

Bromination (Step a):

Para-fluorophenol (2.0 g) is dissolved in acetic acid (18 mL), and liquid bromine (5.99 g) is added dropwise at room temperature with stirring for 1 hour. The product precipitates upon addition of ice water, filtered, washed, and dried to yield the brominated intermediate.Sulfonation (Step b):

The brominated intermediate is added to ice water, followed by slow addition of aqueous sodium hydroxide while maintaining temperature below 10 °C. Tetrahydrofuran is added, and the mixture is stirred at 40 °C for 4 hours. The organic layer is separated and concentrated to obtain the sulfonic acid intermediate.Methylation (Step c):

The sulfonic acid intermediate is reacted with methyl trifluoromethanesulfonate in the presence of potassium carbonate in DMF at 25 °C for 2 hours. After reaction completion, the organic phase is isolated and evaporated to yield the methylated intermediate.Reductive Debromination (Step d):

The methylated intermediate is treated with potassium hydroxide, Pd/C catalyst, and hydrogen gas at room temperature for 4 hours. After filtration and drying, the debrominated sulfonic acid is obtained.Chlorination (Step e):

The sulfonic acid is refluxed with thionyl chloride and a catalytic amount of DMF for 4 hours. The reaction mixture is evaporated to remove excess reagents, yielding the target sulfonyl chloride.

Research Findings and Advantages

- The described method offers high yield and purity of this compound, suitable for industrial scale production.

- The use of mild reaction conditions and common reagents reduces cost and complexity.

- The stepwise approach allows for selective functional group transformations without undesired side reactions.

- The method is supported by NMR characterization confirming the structure and purity of intermediates and final product.

- Alternative reagents and catalysts (e.g., N-bromosuccinimide for bromination, nickel catalyst for debromination) provide flexibility depending on availability and scale.

Summary Table of Preparation Method

| Step | Reaction Type | Reagents (Preferred) | Conditions | Outcome |

|---|---|---|---|---|

| a) | Bromination | Liquid bromine | Room temp, 1 h | Brominated phenol (Compound III) |

| b) | Sulfonation | Chlorosulfonic acid | <10 °C to 40 °C, 4 h | Sulfonic acid (Compound IV) |

| c) | Methylation | Methyl trifluoromethanesulfonate | 25 °C, 2 h | Methoxy sulfonic acid (Compound V) |

| d) | Reductive debromination | Pd/C catalyst, H2, KOH | Room temp, 4 h | Debrominated sulfonic acid (Compound VI) |

| e) | Chlorination | Thionyl chloride, DMF (catalyst) | Reflux, 4 h | This compound |

Additional Notes

- The sulfonyl chloride group is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.

- The fluorine substituent enhances the compound’s biological activity and lipophilicity, important for pharmaceutical intermediates.

- Alternative synthetic routes for related fluorinated benzene sulfonyl derivatives involve direct sulfonyl fluoride formation under high temperature with phase transfer catalysts, but these are less common for this specific compound.

化学反应分析

Types of Reactions: 5-Fluoro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and reduction reactions: It can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products:

Sulfonamide derivatives: Formed by reaction with amines.

Sulfonate ester derivatives: Formed by reaction with alcohols.

Sulfonate thioester derivatives: Formed by reaction with thiols.

科学研究应用

Medicinal Chemistry

5-Fluoro-2-methoxybenzenesulfonyl chloride is utilized in the development of pharmaceuticals due to its potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties , making it a candidate for new drug formulations aimed at treating infections and inflammatory diseases.

Biological Studies

The compound has been employed in various biological studies to assess its effects on cellular processes. Notably, it has shown promise in:

- Antitumor Efficacy : In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity.

- Antimicrobial Activity : The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 5 to 20 µg/mL), disrupting bacterial cell wall synthesis.

- Kinase Inhibition Studies : It has been shown to inhibit key kinases involved in cancer signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Biological Activities Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antitumor Efficacy | MCF-7 (Breast Cancer) | Induced apoptosis | IC50: Potent cytotoxicity |

| Antimicrobial Activity | Staphylococcus aureus | Inhibited growth | MIC: 5-20 µg/mL |

| Antimicrobial Activity | Escherichia coli | Inhibited growth | MIC: 5-20 µg/mL |

| Kinase Inhibition | Various Cancer Cells | Inhibition of PI3K/Akt pathway | Significant inhibition |

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanistic studies revealing that the compound induces apoptosis through mitochondrial pathways. -

Antimicrobial Activity Assessment :

In vitro tests showed that the compound effectively inhibited bacterial growth against Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis, demonstrating its potential as an antibacterial agent. -

Kinase Inhibition Studies :

The compound was screened for its ability to inhibit specific kinases involved in cancer signaling pathways. It demonstrated significant inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation in various cancers.

作用机制

The mechanism of action of 5-Fluoro-2-methoxybenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, and sulfonate thioester linkages with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

相似化合物的比较

Structural and Functional Group Variations

The reactivity, solubility, and applications of sulfonyl chlorides depend on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoro-2-methoxybenzenesulfonyl chloride | 67475-56-3 | C₇H₆ClFO₃S | 224.64 | -F (5-position), -OCH₃ (2-position) |

| 5-Fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride | 1174295-58-9 | C₉H₁₀ClFO₄S | 268.68 | -F (5), -OCH₂CH₂OCH₃ (2) |

| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | 889939-48-4 | C₈H₈Cl₂O₃S | 255.12 | -Cl (5), -OCH₃ (2), -CH₃ (4) |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | 1160260-41-2 | C₁₄H₈Cl₂F₂O₂ | 333.12 | -Cl (5), -OCH₂C₆H₃ClF (2) |

| 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride | 1285121-04-1 | C₁₀H₁₂ClFO₄S | 290.72 | -Cl (5), -OCH₂(oxolan-3-yl) (2) |

Electronic Effects and Stability

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine atoms at the 5-position enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles . Methoxy groups (-OCH₃) are electron-donating, which can slightly reduce reactivity compared to non-substituted analogs.

Steric Effects:

Research Findings

- Sulfonamide Synthesis:

- This compound reacts with amines (e.g., 5-chloro-2-methoxyaniline) to form sulfonamides with ~71% yield under mild conditions .

生物活性

5-Fluoro-2-methoxybenzenesulfonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions. It is commonly used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorinated methoxybenzenesulfonyl group is believed to enhance binding affinity and specificity to these targets, which can modulate their activity and lead to various biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in critical biochemical pathways.

- Receptor Binding: Studies suggest that it can bind to adrenergic and serotonin receptors, influencing neurotransmitter systems associated with mood regulation and other physiological processes .

Antidepressant Properties

Research has indicated that derivatives of this compound exhibit antidepressant-like properties through their action on α2A-adrenoceptors and 5-HT7 serotonin receptors. In vivo studies using rodent models demonstrated that these compounds could improve performance in behavioral tests indicative of antidepressant activity.

- Case Study: A series of compounds derived from this sulfonamide were assessed for their ability to antagonize α2A and 5-HT7 receptors. The most promising derivative showed significant effects comparable to established antidepressants like mirtazapine .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including murine leukemia (L1210) and melanoma (B16) cells.

- Findings:

- Growth Inhibition: Alkylating analogs demonstrated potent inhibitory effects on cell proliferation, with IC50 values indicating strong cytotoxicity.

- Mechanism: The compounds were designed to release phosphoramidate anions intracellularly, leading to irreversible inhibition of thymidylate synthase, crucial for DNA synthesis .

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | Observations |

|---|---|---|

| Antidepressant | α2A-adrenoceptor, 5-HT7 receptor | Improved performance in forced swim test |

| Cytotoxicity | Murine L1210 leukemia cells | IC50 values indicating strong inhibition |

| Enzyme Inhibition | Thymidylate synthase | Irreversible inhibition observed |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonation or chlorination of a substituted benzene precursor. For example, 5-fluoro-2-methoxybenzene derivatives can undergo sulfonation using chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

- Key Parameters :

- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.

- Solvents : Use anhydrous dichloromethane or toluene to avoid hydrolysis.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution .

- Yield Optimization : Purity >95% is achievable via column chromatography or recrystallization from non-polar solvents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl chloride at δ 7.5–8.0 ppm).

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 234.5 (C₇H₅ClFO₃S).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison against standards .

Q. What are the stability considerations for handling and storing this compound?

- Hydrolysis Sensitivity : Reacts readily with moisture to form sulfonic acids. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers.

- Decomposition Signs : Discoloration (yellow to brown) indicates degradation; validate purity via TLC before use .

Advanced Research Questions

Q. How does the electronic interplay between fluoro and methoxy substituents affect reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- The electron-withdrawing fluoro group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines), while the methoxy group’s electron-donating resonance directs electrophiles to the para position.

- Competing Pathways : DFT calculations suggest the sulfonyl group’s electrophilicity is enhanced by the fluorine atom’s inductive effect, accelerating SN2 reactions .

- Experimental Validation : Kinetic studies using substituted anilines show 2–3× faster reaction rates compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions during sulfonamide synthesis using this reagent?

- Optimized Protocol :

Use a 2:1 molar excess of amine to sulfonyl chloride in anhydrous THF.

Add triethylamine (TEA) as a base to scavenge HCl and prevent sulfonic acid formation.

Monitor reaction progress via in situ IR to detect S=O bond consumption.

- Side Reactions : Over-alkylation or sulfonate ester formation can occur if moisture is present. Control via strict anhydrous conditions .

Q. How is this compound employed in designing enzyme inhibitors or covalent probes?

- Case Study : The sulfonyl chloride group reacts selectively with cysteine residues in enzyme active sites. For example:

- Kinase Inhibitors : Covalent binding to ATP-binding pockets via sulfonamide linkages.

- Protease Probes : Used to label catalytic triads in serine hydrolases.

- Biological Data : IC₅₀ values for derived inhibitors range from 10–100 nM in biochemical assays, with >50-fold selectivity over off-target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。